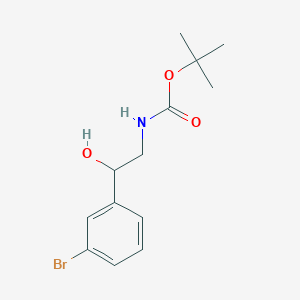

N-Boc-2-(3-溴苯基)-2-羟基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc compounds are a class of organic compounds that contain a carbamate functional group. They are often used in organic synthesis as protective groups for amines . The “Boc” in “N-Boc” stands for “tert-butyloxycarbonyl”, which refers to the specific structure of the protective group .

Molecular Structure Analysis

The molecular structure of N-Boc compounds typically consists of a carbamate group (OC(O)NR), where R is a tert-butyl group. The other part of the molecule can vary widely depending on the specific compound .Chemical Reactions Analysis

N-Boc compounds are often used in organic synthesis because the Boc group can be easily removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule.科学研究应用

溴同位素分析

N-Boc-2-(3-溴苯基)-2-羟基乙胺作为溴代有机化合物(BOC)的一类,可以使用溴同位素分析进行研究。此项技术对于研究 BOC 的环境转化非常有价值。Zakon 等人 (2016) 证明了气相色谱/四极杆质谱 (GC/qMS) 系统可以用于 BOC 的精确溴同位素分析,这对于了解其环境影响至关重要 (Zakon, Halicz, Lev, & Gelman, 2016)。

抗癌活性

与 N-Boc-2-(3-溴苯基)-2-羟基乙胺相关的化合物,例如溴酚衍生物,已在癌症研究中显示出潜力。郭等人 (2018) 合成了新型的溴酚衍生物 BOS-102,发现其对人肺癌细胞系具有显着的抗癌活性。这项研究突出了溴酚衍生物在开发新型抗癌药物中的潜力 (Guo et al., 2018)。

氟代氨基酸的合成

另一个应用是合成新的环状氟代 β-氨基酸。Van Hende 等人 (2009) 报道了 1-Boc-3-氟代氮杂环丁烷-3-羧酸的合成,突出了 N-Boc 保护的化合物在药物化学中的潜力 (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009)。

溴化物结合建模

在生物化学领域,N-Boc 保护的化合物用于对酶中溴化物结合位点进行建模。Kraehmer 和 Rehder (2012) 进行了一项研究,使用 Boc 保护的化合物对溴化过氧化物酶(海洋藻类中发现的酶)中溴和钒之间的距离进行建模 (Kraehmer & Rehder, 2012)。

光催化应用

N-Boc-2-(3-溴苯基)-2-羟基乙胺及相关化合物还可以参与光催化过程。董等人 (2012) 制备了 N 掺杂 (BiO)2CO3 分级微球 (N-BOC),用于可见光光催化,证明了它们在环境污染控制中的效率 (Dong, Sun, Fu, Ho, Lee, & Wu, 2012)。

安全和危害

未来方向

属性

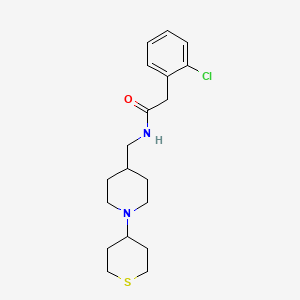

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWBJPOZNMSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)